molecular formula C9H16O2 B14399353 (5S)-5-(3-Methylbutyl)oxolan-2-one CAS No. 88133-85-1

(5S)-5-(3-Methylbutyl)oxolan-2-one

Cat. No.: B14399353
CAS No.: 88133-85-1
M. Wt: 156.22 g/mol
InChI Key: BZZQAGFVHHGMOL-QMMMGPOBSA-N
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Description

(5S)-5-(3-Methylbutyl)oxolan-2-one (CAS: 3285-02-7) is a chiral lactone with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. Its structure consists of a five-membered oxolan-2-one (γ-lactone) ring substituted at the 5-position with a 3-methylbutyl group. The stereochemistry at the 5-position (S-configuration) influences its physicochemical properties and biological interactions . This compound is notable for its role in flavor and fragrance chemistry, particularly in contributing to fruity or herbal aromas due to its structural similarity to naturally occurring lactones .

Properties

CAS No.

88133-85-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(5S)-5-(3-methylbutyl)oxolan-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

BZZQAGFVHHGMOL-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CC[C@H]1CCC(=O)O1

Canonical SMILES

CC(C)CCC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(3-Methylbutyl)oxolan-2-one can be achieved through several methods. One common approach involves the lactonization of hydroxy acids. For instance, the hydroxy acid precursor can be synthesized through the aldol condensation of 3-methylbutanal with ethyl acetoacetate, followed by reduction and cyclization to form the lactone.

Industrial Production Methods

Industrial production of (5S)-5-(3-Methylbutyl)oxolan-2-one typically involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can produce this compound in significant quantities. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(3-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces diols.

    Substitution: Produces substituted lactones with various functional groups.

Scientific Research Applications

(5S)-5-(3-Methylbutyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant and microbial metabolism.

    Medicine: Explored for potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Widely used in the flavor and fragrance industry to impart a fruity aroma to products.

Mechanism of Action

The mechanism by which (5S)-5-(3-Methylbutyl)oxolan-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxolan-2-one (γ-lactone) scaffold is a common structural motif in natural and synthetic compounds. Below is a detailed comparison of (5S)-5-(3-Methylbutyl)oxolan-2-one with structurally related lactones, focusing on substituents, synthesis, applications, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
(5S)-5-(3-Methylbutyl)oxolan-2-one C₁₀H₁₈O₂ 170.25 3-Methylbutyl (C₅H₁₁) Aroma compound; synthetic flavorant
(5S)-5-(Hydroxymethyl)oxolan-2-one C₆H₁₀O₃ 130.14 Hydroxymethyl (CH₂OH) Tea aroma enhancement; volatile compound
5-(1H-Indol-3-yl)oxolan-2-one C₁₁H₁₁NO₂ 189.21 Indole (C₈H₆N) Pharmaceutical intermediate; DDQ-mediated synthesis
(4R,5S)-4-Methyl-5-[(2Z)-7-oxooct-2-en-1-yl]oxolan-2-one C₁₃H₂₀O₃ 224.30 Methyl and 7-oxooctenyl Metabolic intermediate; exact mass 224.127
5-Methoxy-5-methyloxolan-2-one C₆H₁₀O₃ 130.14 Methoxy (OCH₃) and methyl Industrial research; safety data available

Key Differences and Research Findings

Substituent Effects on Volatility and Aroma :

  • The 3-methylbutyl group in (5S)-5-(3-Methylbutyl)oxolan-2-one imparts higher hydrophobicity compared to the hydroxymethyl analog, making it less soluble in water but more volatile. This property enhances its utility as a flavoring agent in food and cosmetics .
  • In contrast, (5S)-5-(Hydroxymethyl)oxolan-2-one contributes to tea aroma due to its polar hydroxymethyl group, which facilitates interactions with olfactory receptors .

Synthetic Routes :

  • (5S)-5-(3-Methylbutyl)oxolan-2-one is synthesized via lactonization of 4-hydroxy acids or enzymatic resolution of racemic mixtures .
  • Indole-substituted oxolan-2-ones (e.g., 5-(1H-Indol-3-yl)oxolan-2-one) are synthesized via DDQ-catalyzed oxidative lactonization of indole-3-butyric acids, yielding high-purity products (76–92% yields) .

The methoxy-methyl derivative (5-Methoxy-5-methyloxolan-2-one) is noted for its safety profile, with detailed GHS-compliant handling protocols .

Metabolic Relevance :

  • Lactones like (4R,5S)-4-Methyl-5-[(2Z)-7-oxooct-2-en-1-yl]oxolan-2-one are identified in metabolic pathways, with exact mass spectrometry data (224.1273196) aiding in biomarker discovery .

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